

An In-Depth Technical Guide to RG13022 (CAS Number: 136831-48-6)

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Compound of Interest

Compound Name: RG13022

Cat. No.: B1197468

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin RG-13022, is a potent and selective small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] With the CAS number 136831-48-6, this compound has been instrumental in preclinical research, particularly in oncology and cell signaling.[1] This guide provides a comprehensive overview of **RG13022**, including its physicochemical properties, mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Physicochemical Properties

RG13022 is a non-phenolic tyrphostin analog.[2] Its chemical and physical properties are summarized in the table below.

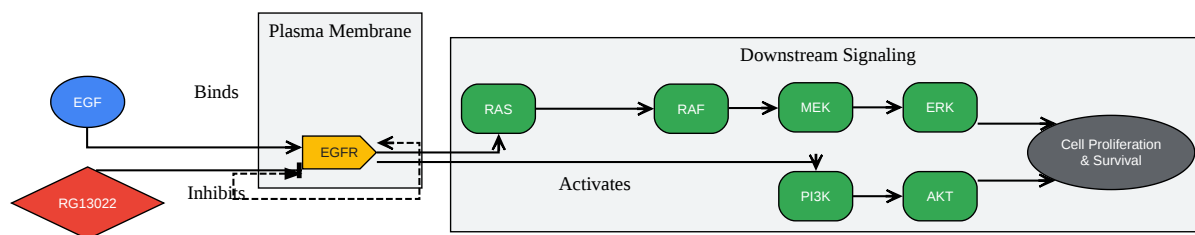
Property	Value	Reference
CAS Number	136831-48-6	[3][4]
Synonyms	Tyrphostin RG13022, 3-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)acrylonitrile	[3][5]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂	[4]
Molecular Weight	266.30 g/mol	[4]
Purity	≥98%	
Appearance	White to Yellow to Green powder to crystal	[5]
Melting Point	116.0 to 120.0 °C	[5]

Mechanism of Action

RG13022 primarily functions as a competitive inhibitor of ATP binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[4] This inhibition blocks the autophosphorylation of EGFR and subsequently disrupts downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.[4] By targeting EGFR signaling, **RG13022** effectively suppresses tumor cell growth and survival, particularly in cancers characterized by EGFR overexpression or dysregulation.[4] **RG13022** has also been reported to inhibit the Platelet-Derived Growth Factor (PDGF) receptor, another receptor tyrosine kinase.[2]

Signaling Pathway

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This creates docking sites for various signaling proteins, initiating downstream cascades. **RG13022**, by blocking this initial autophosphorylation step, effectively halts these signaling events.



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Caption: EGFR signaling pathway and the inhibitory action of **RG13022**.

In Vitro Activity

RG13022 has demonstrated significant inhibitory effects in various in vitro assays, targeting key cellular processes involved in cancer progression.

Quantitative Data

Assay	Cell Line/System	IC ₅₀	Reference
EGFR Autophosphorylation	Cell-free (immunoprecipitates)	4 µM	[3][6]
HER 14 cells	5 µM	[6]	
EGFR Kinase Inhibition	HT-22 neuronal cells	1 µM	[4]
Colony Formation	HER 14 cells (EGF-stimulated)	1 µM	[3][6]
MH-85 cells (EGF-stimulated)	7 µM	[6]	
DNA Synthesis	HER 14 cells (EGF-stimulated)	3 µM	[3][6]
MH-85 cells (EGF-stimulated)	1.5 µM	[6]	

RG13022 not only inhibits EGF-induced growth but has also been shown to suppress growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, and transforming growth factor alpha.[3] Furthermore, it completely blocks estrogen-stimulated phosphorylation of the EGF receptor and subsequent cell proliferation.[3]

In Vivo Activity

In vivo studies using nude mice have shown that **RG13022** can suppress tumor growth and increase the life span of tumor-bearing animals.[3] Administration of **RG13022** at a dose of 400 µg/mouse/day significantly inhibited the growth of MH-85 tumors.[6]

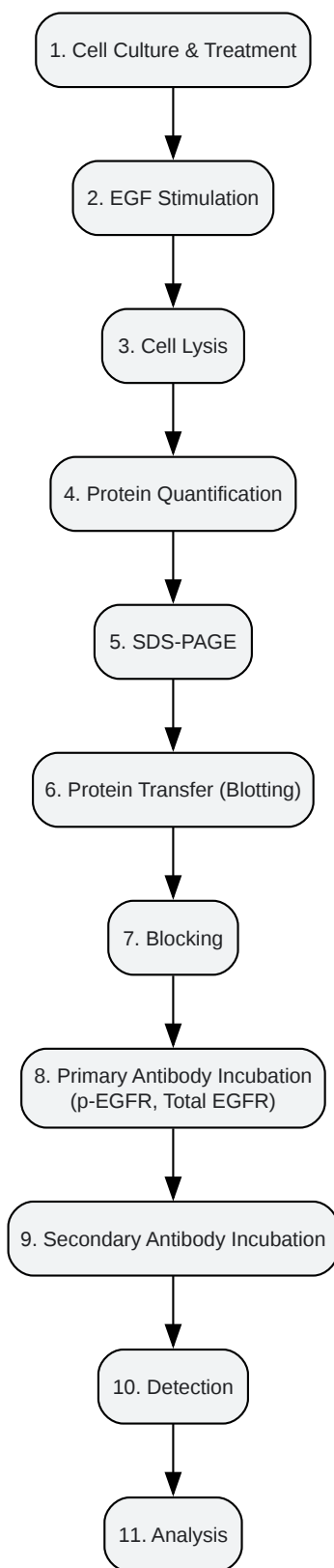
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **RG13022**.

EGFR Autophosphorylation Assay (Western Blot)

This protocol describes the detection of EGFR phosphorylation status in response to EGF stimulation and inhibition by **RG13022** using Western blotting.

Experimental Workflow



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Caption: Workflow for EGFR autophosphorylation analysis by Western blot.

Methodology

- **Cell Culture and Treatment:** Plate cells (e.g., A431, HER 14) in appropriate culture dishes and grow to 70-80% confluency. Serum-starve the cells overnight before treatment. Treat the cells with varying concentrations of **RG13022** for a predetermined time (e.g., 1-24 hours).
- **EGF Stimulation:** Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-Tyr1068, p-Tyr1173) and total EGFR overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Detect the chemiluminescent signal using an ECL substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival, following treatment with **RG13022**.

Methodology

- **Cell Seeding:** Prepare a single-cell suspension of the desired cell line (e.g., HER 14, MH-85). Seed a low number of cells (e.g., 100-200 cells/well in a 6-well plate) in complete medium.
- **Treatment:** After allowing the cells to attach overnight, replace the medium with a low-serum medium containing EGF (e.g., 50 ng/mL) and varying concentrations of **RG13022**.
- **Incubation:** Incubate the plates for 10-14 days, allowing colonies to form.
- **Fixation and Staining:** Wash the colonies with PBS, fix with a solution such as 4% paraformaldehyde or methanol, and then stain with a solution like 0.5% crystal violet.
- **Colony Counting:** After washing and drying, count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.

Methodology

- **Cell Culture and Treatment:** Seed cells in a 96-well plate and treat with various concentrations of **RG13022** in the presence of a mitogen like EGF.
- **BrdU Labeling:** Add BrdU labeling solution to the wells and incubate for a period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.
- **Fixation and Denaturation:** Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

- **Antibody Incubation:** Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled or HRP-conjugated secondary antibody.
- **Detection and Analysis:** For fluorescent detection, visualize and quantify the signal using a fluorescence microscope or plate reader. For colorimetric detection (ELISA-based), add a substrate and measure the absorbance. The signal intensity is proportional to the amount of DNA synthesis.

Conclusion

RG13022 is a valuable research tool for investigating EGFR-mediated signaling pathways and their role in cancer. Its well-characterized inhibitory activity against EGFR and its downstream effects on cell proliferation and survival make it a standard compound in studies aimed at understanding and targeting EGFR-driven malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important tyrosine kinase inhibitor.

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References

- 1. pubcompare.ai [pubcompare.ai]
- 2. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
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